molecular formula C17H19NO3 B1365036 Nornalmefene CAS No. 42971-33-5

Nornalmefene

Cat. No. B1365036
CAS RN: 42971-33-5
M. Wt: 285.34 g/mol
InChI Key: QUXLQAACGCFFEX-ISWURRPUSA-N
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Description

Nornalmefene, also known as Nalmefene, is an opioid antagonist . It is used to reduce alcohol consumption in adults with alcohol dependence and to treat and prevent opioid overdose . It is a 6-methylene analogue of naltrexone . It was approved in the United States in 1995 as an antidote for opioid overdose .


Molecular Structure Analysis

Nornalmefene has a molecular formula of C17H19NO3 . Its average mass is 285.338 Da and its monoisotopic mass is 285.136505 Da .


Chemical Reactions Analysis

Nornalmefene is an opioid receptor antagonist . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor .


Physical And Chemical Properties Analysis

Nornalmefene has a molecular formula of C17H19NO3 . Its average mass is 285.338 Da and its monoisotopic mass is 285.136505 Da .

Scientific Research Applications

1. Therapeutic Applications in Alcohol Use Disorder

Nornalmefene has shown promise in the treatment of alcohol use disorder (AUD) in patients with psychiatric comorbidity. A study by Di Nicola et al. (2017) evaluated the use of nalmefene in AUD patients who had stabilized psychiatric comorbidity and were previously treated unsuccessfully for alcohol dependence. The study found that nalmefene significantly reduced heavy drinking days and total alcohol consumption, with a notable reduction in craving measures. The study highlights nalmefene's potential as a valid therapeutic option in AUD subjects with and without psychiatric comorbidity.

2. Role in Cardiopathy and Valvulopathy

Research has indicated a possible role of nornalmefene in cardiopathy and valvulopathy associated with fenfluramine and other serotonergic medications. A study by Fitzgerald et al. (2000) explored the interaction of fenfluramine and its metabolite norfenfluramine with 5-HT2 receptor subtypes and examined their expression in human and porcine heart valves. The study proposed that preferential stimulation of valvular 5-HT2B receptors by norfenfluramine may contribute to valvular fibroplasia in humans.

3. Involvement in Serotonergic Medications and Valvular Heart Disease

Rothman et al. (2000) in their study, “Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications”, highlighted that drugs like norfenfluramine, known for their serotonergic activity, might be associated with an increased risk of developing valvular heart disease (VHD). The study suggested the necessity of screening serotonergic medications for 5-HT2B receptor activity to evaluate the risk of VHD.

4. Antimicrobial and Anti-Inflammatory Properties

A mutual prodrug of norfloxacin and fenbufen, involving nornalmefene, was synthesized and evaluated for its antibacterial and anti-inflammatory properties. Husain et al. (2016) in their study, “Synthesis and biological evaluation of a mutual prodrug of norfloxacin and fenbufen”, found that the prodrug exhibited good antimicrobial activity against several bacterial strains and superior anti-inflammatory effects compared to the parent drug fenbufen.

Safety And Hazards

Nornalmefene should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It should not be used for medicinal, household, or other uses . In case of inhalation, the victim should be moved into fresh air . If it comes into contact with the skin, the contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Future Directions

Nalmefene has been approved in the EU for as-needed use to reduce alcohol consumption in alcohol-dependent adults with a high drinking risk level . It has the potential to engage more patients in treatment . The nasal spray formulation of nalmefene was approved by the FDA in May 2023 .

properties

IUPAC Name

(4R,4aS,7aS,12bS)-7-methylidene-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-9-4-5-17(20)12-8-10-2-3-11(19)14-13(10)16(17,6-7-18-12)15(9)21-14/h2-3,12,15,18-20H,1,4-8H2/t12-,15+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXLQAACGCFFEX-ISWURRPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nornalmefene

CAS RN

42971-33-5
Record name Nornalmefene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORNALMEFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ME1830U0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SS Murthy, C Mathur, LT Kvalo, RA Lessor… - Xenobiotica, 1996 - Taylor & Francis
… Based upon lower C,,, and AUC and comparable elimination rates of nornalmefene relative to nalmefene, we conclude that metabolite formation of nornalmefene will not alter the …
Number of citations: 13 www.tandfonline.com
GM Keating - CNS drugs, 2013 - Springer
… In addition, a small proportion of the parent drug is converted to nalmefene 3-O-sulphate via sulphation and to nornalmefene via the cytochrome P450 (CYP) enzymes CYP3A4/5 [7]. …
Number of citations: 68 link.springer.com
J Matz, C Graff, PJ Vainio, A Kallio, AM Højer… - Clinical Drug …, 2011 - Springer
… concentrations of nalmefene and its metabolite nornalmefene were taken at baseline (day −1), … The nalmefene and nornalmefene plasma concentrations were determined by a validated …
Number of citations: 17 link.springer.com
K Ingman, N Hagelberg, S Aalto, K Någren… - …, 2005 - nature.com
The opioid antagonist nalmefene offers an alternative to traditional pharmacological treatments for alcoholism. The present study was designed to investigate the relationship between …
Number of citations: 122 www.nature.com
R Crystal, M Ellison, C Purdon… - … Pharmacology in Drug …, 2023 - Wiley Online Library
… extensively Ndealkylated to nornalmefene in rats, but this occurs to a far lesser extent in dogs17 and humans.The affinities of both nalmefene glucuronide and nornalmefene at μ opioid …
Number of citations: 5 accp1.onlinelibrary.wiley.com
RZ Chen, RRC Huang, CP Shen, DJ MacNeil… - European journal of …, 2004 - Elsevier
Nalmefene is an orally available opioid receptor antagonist that has been shown to suppress appetite in humans, but its effects on chronic food intake and body weight remain unclear. …
Number of citations: 14 www.sciencedirect.com
MS Zastrozhin, VY Skryabin, SS Miroshkin… - The application of …, 2019 - Taylor & Francis
… Citation64 CYP3A4 isoenzyme also partly converts nalmephene into 3-O-sulphate nalmefene and nornalmefene, which do not show any pharmacological effect. …
Number of citations: 14 www.tandfonline.com
S Guerzoni, L Pellesi, LA Pini, F Caputo - Pharmacological research, 2018 - Elsevier
… A small proportion of nalmefene is converted into 3-O-sulphate nalmefene and nornalmefene by CYP3A4. Metabolites do not have a pharmacological effect, renal excretion is the main …
Number of citations: 41 www.sciencedirect.com
KA Windisch, B Reed, MJ Kreek - Neuropharmacology, 2018 - Elsevier
Cocaine addiction treatment is difficult due to the current lack of approved pharmacotherapuetics. Several preclinical and clinical studies have demonstrated that the mu opioid receptor (…
Number of citations: 11 www.sciencedirect.com
SS MURTHY, C MATHUR, LT KVALO, RA LESSOR - Xenobiotica, 1996 - Taylor & Francis.
Number of citations: 0

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